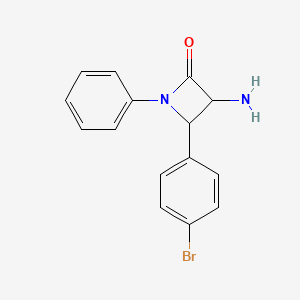
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the azetidinone class This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and it has a bromophenyl and a phenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene. The imine is usually prepared from an amine and an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a reaction, which involves the coupling of a bromophenyl boronic acid with the azetidinone ring in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the azetidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the bromophenyl group, leading to the formation of corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Reduced azetidinone and bromophenyl derivatives.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the bromophenyl and phenyl groups contribute to hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-Amino-4-chlorophenyl-1-phenylazetidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluorophenyl-1-phenylazetidin-2-one: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-methylphenyl-1-phenylazetidin-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one imparts unique reactivity and properties compared to its analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications where specific electronic and steric properties are required.
特性
分子式 |
C15H13BrN2O |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
3-amino-4-(4-bromophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13BrN2O/c16-11-8-6-10(7-9-11)14-13(17)15(19)18(14)12-4-2-1-3-5-12/h1-9,13-14H,17H2 |
InChIキー |
HEIHGSLMAMKPIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


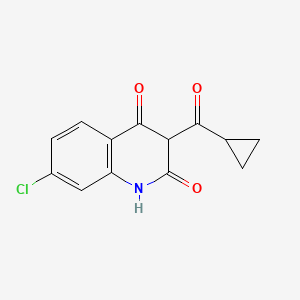
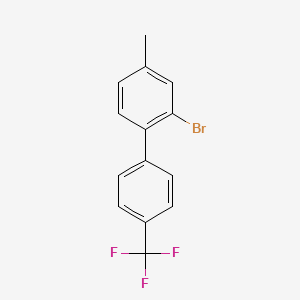
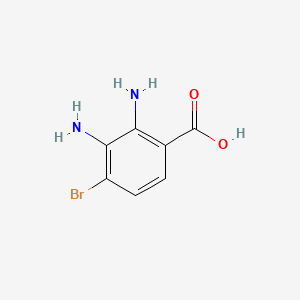
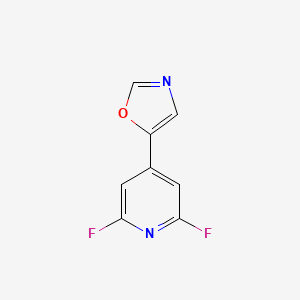
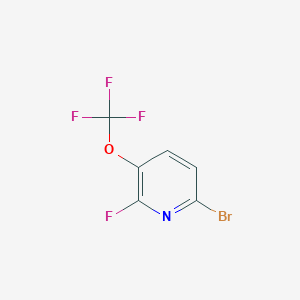
![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)

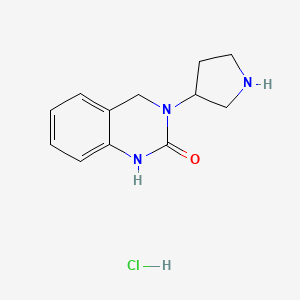
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
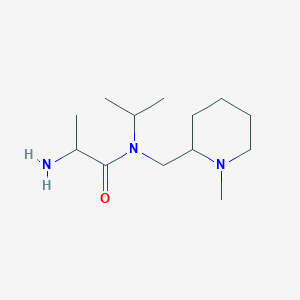

![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)
![(7R,13S)-10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14794893.png)
![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)
